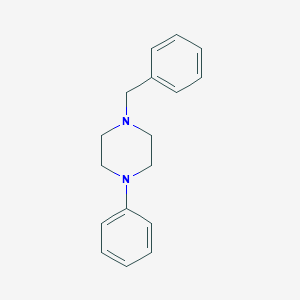

1-Benzyl-4-phenylpiperazine

Description

Nomenclature and Chemical Classification within Piperazine (B1678402) Derivatives

The systematic naming and classification of 1-Benzyl-4-phenylpiperazine are crucial for understanding its chemical identity and its relationship to other compounds in the broader piperazine family.

The compound is identified by its systematic IUPAC name, this compound. nih.gov It is also known by other synonyms that may be encountered in scientific literature and chemical databases.

Table 1: Synonyms of this compound

| Type | Name |

| Systematic Name | This compound |

| CAS Registry Number | 3074-46-2 |

| Molecular Formula | C₁₇H₂₀N₂ |

| Molecular Weight | 252.35 g/mol |

This table provides the systematic name and other key identifiers for this compound. nih.govscbt.com

Substituted piperazines are broadly categorized based on the nature of the chemical groups attached to the nitrogen atoms of the piperazine core. wikipedia.org this compound holds a unique position as it belongs to two major subclasses: benzylpiperazines and phenylpiperazines. wikipedia.orgdrugsandalcohol.ieeuropa.eu

Benzylpiperazines : This class is characterized by the presence of a benzyl (B1604629) group (a phenyl group attached to a methyl group) on one of the piperazine nitrogens. wikipedia.org 1-Benzylpiperazine (B3395278) (BZP) is the parent compound of this subclass. drugsandalcohol.ie

Phenylpiperazines : This group is defined by the direct attachment of a phenyl ring to a piperazine nitrogen. wikipedia.orgnih.gov 1-Phenylpiperazine (B188723) is a primary example of this class. chemsrc.com

This compound is a hybrid of these two, featuring both a benzyl and a phenyl substituent at the N1 and N4 positions, respectively. This dual substitution pattern influences its chemical and pharmacological properties.

The structural diversity of piperazine derivatives extends beyond benzyl- and phenylpiperazines. wikipedia.org One notable subclass is the diphenylmethylpiperazines, which are characterized by a diphenylmethyl group (a carbon atom attached to two phenyl rings and a piperazine nitrogen). drugsandalcohol.ie An example is 1-diphenylmethyl-4-methylpiperazine, also known as cyclizine. drugsandalcohol.ie Research has shown that substituting the piperazine ring with bulky aromatic groups, such as in 1-benzyl-4-diphenylmethylpiperazine, can enhance certain biological activities. nih.gov

Position of this compound within Benzyl-substituted Piperazines and Phenylpiperazines

Historical Context of Piperazine Derivatives in Medicinal Chemistry

The journey of piperazine derivatives in medicinal chemistry is a long and evolving one, marked by significant discoveries and shifting research interests.

The parent compound, piperazine, was initially recognized for its anthelmintic properties, particularly for treating threadworm infections. gyanvihar.org This discovery in the mid-20th century spurred further investigation into the therapeutic potential of its derivatives. gyanvihar.org Early synthetic efforts focused on modifying the piperazine scaffold to develop new drugs with a range of applications. gyanvihar.org

Over the years, research interests have expanded dramatically beyond the initial focus on anthelmintic activity. researchgate.net Scientists have developed and studied numerous piperazine analogues for a wide array of biological functions. gyanvihar.org The versatility of the piperazine ring has made it a "privileged structure" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. scispace.com This has led to the exploration of piperazine derivatives for their potential as anticancer, antidepressant, antifungal, and antiviral agents, among others. researchgate.netnih.gov

The ability to easily modify the piperazine structure has allowed for the creation of compounds with improved pharmacological profiles, including better solubility and bioavailability. bohrium.comresearchgate.net The ongoing research into substituted piperazines, including this compound, highlights the enduring importance of this chemical class in the quest for new and effective therapeutic agents. researchgate.netresearchgate.net

Early Synthetic Efforts and Reported Applications

Significance of the Piperazine Scaffold in Drug Discovery and Development

The widespread use of the piperazine ring in the development of new drugs underscores its importance. tandfonline.comnih.gov Its prevalence is not a matter of chance but is rooted in the advantageous properties it imparts to a molecule.

The piperazine scaffold is exceptionally versatile due to a combination of key characteristics. tandfonline.comnih.gov Its two nitrogen atoms provide sites for chemical modification, allowing for the synthesis of a vast array of derivatives with diverse biological activities. researchgate.net This structural flexibility enables the fine-tuning of a compound's properties to optimize its interaction with biological targets. researchgate.net

The physicochemical properties of piperazine are also crucial to its utility. tandfonline.com The presence of the two nitrogen atoms contributes to its basicity and potential for hydrogen bonding, which can enhance water solubility and improve a drug's pharmacokinetic profile. bohrium.comresearchgate.net Furthermore, the piperazine ring can be readily incorporated into more complex molecular architectures, serving as a linker between different pharmacophores or as a central scaffold for building new bioactive molecules. tandfonline.com This adaptability has led to its use in a wide range of applications, from pharmaceuticals to materials science. scbt.com

The success of the piperazine scaffold is evident in the large number of approved drugs that contain this moiety. nih.govrsc.org Statistical analyses have shown that piperazine is one of the most frequently occurring nitrogen-containing heterocycles in pharmaceuticals. rsc.orgnih.gov A review of small-molecule drugs approved by the U.S. FDA between 2012 and 2023 revealed that 36 of these drugs feature a piperazine ring system. thieme-connect.com These drugs span a wide range of therapeutic categories, including anticancer, antipsychotic, antidepressant, and antihistamine medications. nih.govthieme-connect.com

Table 1: Examples of Therapeutic Areas with Piperazine-Based Drugs

| Therapeutic Area | Examples of Drug Classes |

|---|---|

| Oncology | Kinase inhibitors (e.g., Imatinib) |

| Central Nervous System | Antipsychotics, Antidepressants (e.g., Trazodone) |

| Infectious Diseases | Antibiotics (e.g., Ciprofloxacin), Antifungals (e.g., Itraconazole) |

| Allergy | Antihistamines (e.g., Cyclizine) |

This table is illustrative and not exhaustive.

Within the broad class of piperazine derivatives, this compound serves as a significant entity in research. scbt.comnih.gov A lead compound is a chemical compound that demonstrates pharmacological or biological activity and serves as a starting point for the development of new drugs through chemical modifications. wikipedia.org The structure of this compound, featuring both a benzyl and a phenyl group attached to the piperazine core, provides a foundation for systematic structural modifications to explore structure-activity relationships (SAR). researchgate.net

Researchers utilize compounds like this compound to investigate potential therapeutic applications and understand their mechanisms of action. ontosight.ai For instance, derivatives of phenylpiperazine have been studied for their effects on various receptors in the central nervous system. europa.eu The availability of this compound from chemical suppliers facilitates its use in a wide range of research applications, from the synthesis of novel compounds to its use as a reference standard in analytical methods. scbt.comhit2lead.com Its role as a building block and a lead compound continues to contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents. google.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-benzyl-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-3-7-16(8-4-1)15-18-11-13-19(14-12-18)17-9-5-2-6-10-17/h1-10H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJWDLHOLWGRLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333529 | |

| Record name | 1-benzyl-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3074-46-2 | |

| Record name | 1-benzyl-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 4 Phenylpiperazine

Primary Synthetic Routes to 1-Benzyl-4-phenylpiperazine and Related Analogs

The synthesis of this compound and its analogs can be achieved through several established routes. One of the most direct methods involves the reaction of piperazine (B1678402) with benzyl (B1604629) chloride.

Reaction of Piperazine Monohydrochloride with Benzyl Chloride

A common and efficient method for the synthesis of 1-benzylpiperazine (B3395278) involves the reaction of piperazine monohydrochloride with benzyl chloride. europa.eu This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed. A specific procedure utilizes a mixture of piperazine hexahydrate and piperazine dihydrochloride (B599025) monohydrate in ethanol. orgsyn.org The reaction with benzyl chloride at an elevated temperature of 65°C yields 1-benzylpiperazine. orgsyn.orgunodc.org This method is advantageous as it minimizes the formation of the dibenzylated byproduct. orgsyn.orgunodc.org Another approach involves reacting benzyl chloride with piperazine in an organic solvent like toluene (B28343) at 70°C for 8 hours, which initially forms 1-benzylpiperazine hydrochloride. environmentclearance.nic.in This intermediate is then neutralized with sodium hydroxide (B78521) to yield the final product. environmentclearance.nic.in

Formation of Byproducts (e.g., 1,4-dibenzylpiperazine) in Synthesis

A significant challenge in the synthesis of monosubstituted piperazines is the potential for over-alkylation, leading to the formation of disubstituted byproducts. In the case of benzylpiperazine synthesis, 1,4-dibenzylpiperazine (B181160) (DBZP) is a common impurity. europa.euwikipedia.orgresearchgate.netnih.gov The formation of DBZP is more likely to occur when piperazine free base is used in the reaction with benzyl chloride. unodc.org Factors that contribute to the increased formation of this byproduct include running the reaction at excessively high temperatures or using an excess of benzyl chloride. wikipedia.org The presence of DBZP can be an indicator of a poorly controlled synthesis. wikipedia.org

Advanced Synthetic Strategies for Substituted Phenylpiperazines

More advanced and versatile methods have been developed for the synthesis of a wide range of substituted phenylpiperazines, offering greater control and access to diverse molecular architectures.

Buchwald-Hartwig Cross Coupling Reactions in Piperazine Synthesis

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, proving particularly useful in the synthesis of N-arylpiperazines. nih.govresearchgate.netwikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with an amine. wikipedia.orgorganic-chemistry.org This methodology offers a significant advantage over traditional methods, which often require harsh conditions and have limited substrate scope. nih.govwikipedia.org

The Buchwald-Hartwig reaction has been successfully applied to the synthesis of various phenylpiperazine derivatives. gu.se For instance, it can be used to couple piperazine with aryl bromides. gu.se The development of various generations of catalyst systems, including those with bidentate phosphine (B1218219) ligands like BINAP and DPPF, has expanded the scope of this reaction to include primary amines and less reactive aryl chlorides. nih.govwikipedia.org This has enabled the synthesis of structurally complex piperazine scaffolds under milder, aerobic conditions, sometimes even in the absence of a solvent. nih.govacs.org

Table 1: Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis

| Feature | Description |

|---|---|

| Reaction Type | Palladium-catalyzed cross-coupling |

| Reactants | Aryl halide/triflate and an amine (e.g., piperazine) |

| Advantages | Mild reaction conditions, broad substrate scope, high functional group tolerance |

| Catalyst Systems | Various generations of palladium catalysts with specialized ligands |

Amidation of Phenylpiperazines with Carboxylic Acids and Acid Chlorides

The amine functionality of the piperazine ring can readily undergo amidation reactions with carboxylic acids or their more reactive derivatives, such as acid chlorides. ambeed.comambeed.com This reaction is a fundamental transformation for introducing acyl groups onto the piperazine nitrogen. The process typically involves the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of the acylating agent.

In the case of reacting with a carboxylic acid directly, a coupling reagent is often required to activate the carboxylic acid. rsc.org Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, for example, by using oxalyl chloride, which then readily reacts with the piperazine. nih.gov These amidation reactions are crucial for the synthesis of a wide variety of functionalized piperazine derivatives. organic-chemistry.org

Table 2: Common Reagents for Amidation of Phenylpiperazines

| Reagent Type | Examples |

|---|---|

| Acylating Agents | Carboxylic acids, Acid chlorides |

| Coupling Reagents | N,N'-dicyclohexylcarbodiimide (DCC), HBTU |

| Activating Agents | Oxalyl chloride |

Alkylation and Benzylation of N-substituted Phenylpiperazine Derivatives

Further functionalization of the piperazine core can be achieved through N-alkylation or N-benzylation reactions. researchgate.netnih.govscispace.com These reactions introduce alkyl or benzyl groups onto the second nitrogen atom of a monosubstituted piperazine. The reaction typically involves treating the N-substituted phenylpiperazine with an alkyl halide or a substituted benzyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). researchgate.netnih.gov This straightforward approach allows for the synthesis of a diverse library of N,N'-disubstituted piperazine derivatives. nih.gov The choice of the alkylating or benzylating agent allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties. nih.gov

Functionalization of the this compound Core

The this compound scaffold serves as a versatile template in medicinal chemistry. Its core structure, consisting of a piperazine ring substituted with a benzyl group at one nitrogen and a phenyl group at the other, allows for systematic chemical modifications. Researchers functionalize this core to explore and optimize the molecule's interaction with biological targets. These modifications primarily occur at the benzyl ring, the phenyl ring, or the piperazine nitrogen atoms, enabling the fine-tuning of physicochemical properties and pharmacological activity. This strategic derivatization is fundamental for conducting structure-activity relationship studies and for the rational design of new ligands with high affinity and selectivity for specific receptors.

Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. For the this compound framework, derivatization is systematically performed to build these relationships.

One area of investigation has been the synthesis of 1-benzyl-4-piperazineacetic acid esters to explore their anti-ulcer properties. nih.gov By modifying substituents on the benzyl and phenyl rings, researchers can deduce which chemical groups enhance or diminish the desired therapeutic effect. For instance, introducing electron-withdrawing or electron-donating groups at various positions on the aromatic rings can significantly alter the compound's electronic distribution and steric profile, thereby affecting its ability to bind to its target.

In broader studies on phenylpiperazines, SAR analysis has revealed key insights. For example, in the search for potent agonists at the human Trace Amine-Associated Receptor 1 (hTAAR1), modifications on the phenyl ring of 1-amidino-4-phenylpiperazines showed that lipophilic groups like chlorine (Cl) and methyl (CH₃) enhance activity. mdpi.comunits.it Specifically, ortho-substitution on the phenyl ring appeared to confer a more suitable geometry for binding. units.it Similarly, in a series of inhibitors for human equilibrative nucleoside transporters (ENTs), modifications to the N-naphthalene moiety of a complex piperazine-containing structure led to significant changes in potency and selectivity against ENT1 and ENT2. frontiersin.org These examples, while not all direct derivatives of this compound, establish the principles of how systematic structural changes to the phenylpiperazine core inform the design of more effective compounds.

Table 1: Examples of Substituent Effects in SAR Studies of Phenylpiperazine Derivatives

| Parent Scaffold | Substitution Site | Substituent | Effect on Activity | Reference |

|---|---|---|---|---|

| 1-Amidino-4-phenylpiperazine | Phenyl Ring | Cl, CH₃ (lipophilic groups) | Enhanced agonist activity at hTAAR1 | mdpi.comunits.it |

| 1-Amidino-4-phenylpiperazine | Phenyl Ring | OCH₃ | Effective for hTAAR1 activity | mdpi.com |

| 1-Amidino-4-phenylpiperazine | Phenyl Ring | Ortho-position substitution (e.g., 2,3-diCl, 2-CH₃) | Enhanced TAAR1 potency profile | units.it |

| 1-[(1,2-Diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazine | N⁴-Phenyl Ring | para-Chloro | High affinity and selectivity for D₂ like receptors | acs.org |

Synthesis of Novel Ligands with Specific Receptor Affinities

The functionalization of the this compound core is a prominent strategy for creating novel ligands that target specific neurotransmitter receptors, which are implicated in a variety of central nervous system (CNS) disorders.

Sigma (σ) Receptor Ligands: The sigma receptor system is a target for developing novel psychotherapeutic agents. nih.gov Researchers have successfully synthesized derivatives of the phenylpiperazine core that exhibit high affinity for sigma receptors. By incorporating structural features known to enhance sigma binding, several derivatives have been produced that bind with high affinity (Ki values in the low nanomolar range, 1-10 nM) and selectivity, notably lacking significant interaction with phencyclidine and dopamine (B1211576) receptors. nih.gov In one study, a series of 4-benzylpiperazine ligands were synthesized and evaluated, showing low nanomolar affinity for σ₁ receptors (Ki = 0.43–0.91 nM) and high selectivity over σ₂ receptors. nih.gov For example, modifications on the benzyl group, such as the introduction of iodo or nitro groups, were explored to develop potential imaging agents for sigma-1 receptors. nih.gov

Dopamine (D) and Serotonin (B10506) (5-HT) Receptor Ligands: The this compound structure is also a key component in the design of ligands for dopamine and serotonin receptors. For instance, a series of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines were designed as potential ligands with mixed activity at dopamine D₂ and serotonin 5-HT₁ₐ receptors. acs.org Modifications on the N⁴-phenyl ring, such as introducing ortho-methoxy and ethoxy groups, progressively increased the affinity for both D₂ and 5-HT₁ₐ receptors. acs.org Another study focused on synthesizing 1-Benzyl-3-[4-Aryl-1-piperazinyl]carbonyl-1H-Indoles as potential ligands for D₄ receptors. researchgate.net Furthermore, indolyl carboxylic amide analogues containing a N-(2-methoxyphenyl)piperazine moiety displayed high binding affinity at D₃ receptors (Ki = 0.18 nM) and good selectivity over D₂ receptors. nih.gov

Table 2: Receptor Affinities of Selected Phenylpiperazine and Benzylpiperazine Derivatives

| Compound/Derivative Class | Target Receptor | Affinity (Kᵢ or IC₅₀) | Selectivity | Reference |

|---|---|---|---|---|

| 4-Benzylpiperazine Ligands (BP-CH₃, BP-F, etc.) | σ₁ Receptor | 0.43–0.91 nM (Kᵢ) | High (52-94 fold) over σ₂ Receptor | nih.gov |

| 1-Phenylpiperazine (B188723) Analogues | σ Receptors | 1–10 nM (Kᵢ) | Lack appreciable affinity for phencyclidine and dopamine receptors | nih.gov |

| 1-[(1,2-Diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines | D₂, 5-HT₁ₐ, 5-HT₂ₐ Receptors | 25 to >10,000 nM (IC₅₀) | Varied based on substitution | acs.org |

| Indolyl Carboxylic Amide Analogues (e.g., Compound 14a) | D₃ Receptor | 0.18 nM (Kᵢ) | 87-fold selective over D₂ Receptor | nih.gov |

Pharmacological Research and Mechanism of Action of 1 Benzyl 4 Phenylpiperazine

Neurochemical Interactions and Receptor Agonism/Antagonism

1-Benzyl-4-phenylpiperazine and related structures exhibit a mixed mechanism of action, influencing both serotonin (B10506) and dopamine (B1211576) receptor systems. wikipedia.org Animal studies have shown that the parent compound, benzylpiperazine (BZP), can stimulate the release and inhibit the reuptake of key monoamines such as dopamine, serotonin, and noradrenaline. europa.eu The nature of these interactions, whether agonistic or antagonistic, varies depending on the specific receptor subtype and the chemical modifications of the piperazine (B1678402) scaffold. gu.se

Interaction with Serotonin Receptors, particularly 5-HT1A

The interaction of phenylpiperazine derivatives with serotonin receptors is a significant aspect of their pharmacological activity.

Several phenylpiperazine derivatives have been identified as agonists at serotonin receptors. wikipedia.org For instance, 1-(2-Methoxyphenyl)piperazine has demonstrated an affinity for 5-HT1 sites comparable to the known 5-HT agonist 1-[3-(trifluoromethyl)phenyl]piperazine. nih.gov This suggests that compounds within this chemical class can mimic the action of serotonin at these specific receptor sites. Some studies indicate that this compound derivatives can exhibit high affinity for the 5-HT1A receptor. uni-duesseldorf.degoogle.com The agonist activity at 5-HT1A receptors is a key feature being explored for therapeutic applications. nih.gov

Role as a Serotonin Receptor Agonist

Dopamine Receptor Modulation (e.g., D2 Receptor Agonism)

The modulation of dopamine receptors, particularly the D2 subtype, is another crucial component of the pharmacological action of this compound and its analogs. gu.se These compounds can act as antagonists or partial agonists at the D2 receptor. gu.seresearchgate.netnih.gov

Studies on benzylpiperazine (BZP) have shown that it can increase the extracellular levels of both dopamine and serotonin. nih.gov Specifically, BZP has been found to inhibit the reuptake of dopamine and stimulate its release. europa.eu The potency of BZP in releasing dopamine is lower than that of d-amphetamine. wikipedia.org The effects on dopamine neurotransmission are a key characteristic of this class of compounds. gu.se

The binding of this compound derivatives to the D2 dopamine receptor has been a subject of detailed investigation. Docking studies have revealed that the protonated nitrogen atom of the piperazine ring interacts with aspartic acid residue Asp 86 of the receptor. bg.ac.rs Furthermore, aromatic interactions between the ligand and specific amino acid residues of the receptor, such as Phe 178, Trp 182, and Tyr 216, contribute significantly to the binding affinity. bg.ac.rs

The kinetics of ligand-receptor interaction, specifically the association (k_on) and dissociation (k_off) rates, are important for understanding the pharmacological profile. bmglabtech.com Some D2 receptor antagonists derived from related structures exhibit fast-off kinetic properties, which may lead to a more favorable "dopaminergic stabilizer" effect compared to traditional antagonists. nih.govacs.orgacs.org This rapid dissociation allows the receptors to regain responsiveness to endogenous dopamine more quickly. nih.govacs.org

Table of Receptor Binding Affinities and Functional Activities

| Compound/Analog | Receptor Target | Binding Affinity (Ki/IC50) | Functional Activity | Reference |

| 1-(2-Methoxyphenyl)piperazine | 5-HT1 | Ki = 35 nM | Agonist | nih.gov |

| 1-[3-(trifluoromethyl)phenyl]piperazine | 5-HT1 | Ki = 20 nM | Agonist | nih.gov |

| Benzylpiperazine (BZP) | DAT, NET, SERT | EC50 = 175, 62, 6050 nM (release) | Releasing Agent | wikipedia.org |

| 1-Phenylpiperazine (B188723) (1-PP) | NET, SERT, DAT | EC50 = 186, 880, 2530 nM (release) | Releasing Agent | wikipedia.org |

| Pridopidine | D2 | Ki = 7.5 µM | Antagonist (fast-off) | researchgate.net |

| 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl]piperazine | 5-HT3 | Ki = 4.5 nM | Antagonist | google.com |

| F15063 | D2 | pKi = 9.38 | Antagonist | nih.gov |

| F15063 | 5-HT1A | pKi = 8.37 | Agonist | nih.gov |

Effects on Dopamine Release and Reuptake Inhibition

Monoamine Transporter Activity and Releasing Agent Properties

This compound functions as a monoamine releasing agent (MRA), a class of drugs that triggers the release of monoamine neurotransmitters from presynaptic neurons into the synapse. wikipedia.org This process increases the extracellular levels of these neurotransmitters, leading to enhanced signaling. wikipedia.org BZP achieves this by reversing the typical direction of monoamine transporters (MATs). wikipedia.org

The pharmacological effects of BZP are frequently compared to those of amphetamines. researchgate.netwikipedia.org Studies have indicated that BZP's effects are largely similar to amphetamines, although it is about one-tenth as potent. europa.eudrugsandalcohol.ie In one study, former amphetamine users were unable to differentiate between intravenously administered dextroamphetamine and BZP. wikipedia.org Like amphetamine, BZP is a central nervous system stimulant. europa.eudrugsandalcohol.ie Structurally, piperazine derivatives like BZP share similarities with amphetamines. researchgate.netresearchgate.net Both BZP and amphetamine function as releasing agents for monoamine neurotransmitters. wikipedia.orgnih.gov

This compound exhibits a mixed but selective profile in its interaction with monoamine transporters. It acts on the transporters for serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (DAT). wikipedia.org BZP has been shown to have a more pronounced effect on dopamine and noradrenaline release compared to serotonin. researchgate.netresearchgate.net One study reported EC₅₀ values for neurotransmitter release as 62 nM for NET, 175 nM for DAT, and 6050 nM for SERT. wikipedia.org This indicates a higher potency for norepinephrine release, followed by dopamine, with a significantly lower potency for serotonin release. wikipedia.org This profile suggests that BZP's primary actions are mediated through the dopaminergic and noradrenergic systems. researchgate.net

Monoamine Transporter Release Potency (EC₅₀ nM) of this compound

| Monoamine Transporter | EC₅₀ (nM) |

| Norepinephrine (NET) | 62 wikipedia.org |

| Dopamine (DAT) | 175 wikipedia.org |

| Serotonin (SERT) | 6050 wikipedia.org |

Comparison with Amphetamine and Other Monoamine Releasing Agents

Enzymatic Metabolism and Metabolite Identification

The metabolism of this compound is extensive and involves several key enzymatic pathways.

Cytochrome P450 (CYP) enzymes, particularly CYP2D6, play a crucial role in the metabolism of BZP. europa.euresearchgate.net The primary metabolic routes involve hydroxylation of the aromatic ring and N-dealkylation, which are catalyzed by CYP enzymes. researchgate.net Specifically, CYP2D6 is implicated in the aromatic hydroxylation of BZP. researchgate.net Other CYP isoenzymes, such as CYP1A2 and CYP3A4, are also involved to a lesser extent. researchgate.net The involvement of these enzymes, which are subject to genetic polymorphisms, suggests that there can be significant inter-individual differences in how BZP is metabolized. europa.euresearchgate.net

Following hydroxylation by CYP enzymes, Catechol-O-methyl-transferase (COMT) is another key enzyme involved in the metabolism of BZP. europa.eu After single or double hydroxylation of the aromatic ring, COMT mediates the methylation of the resulting hydroxy metabolites. researchgate.net For instance, a hydroxylated BZP derivative can be methylated by COMT to form N-(4-hydroxy-3-methoxybenzyl) piperazine. europa.eu This methylation step is part of the pathway that prepares the metabolites for excretion. europa.euresearchgate.net The degradation of catecholamines like dopamine and norepinephrine also involves COMT. gu.se

Identified Metabolites of this compound

| Metabolite |

| 4-hydroxy-BZP europa.eu |

| 3-hydroxy-BZP europa.eu |

| 4-hydroxy-3-methoxy-BZP europa.eu |

| Piperazine europa.eu |

| Benzylamine europa.eu |

| N-benzylethylenediamine europa.eu |

Identification of Hydroxy- and Conjugated Metabolites

Specific metabolic studies detailing the biotransformation of this compound, including the identification of its hydroxy- and conjugated metabolites, are not extensively available in the reviewed scientific literature. However, the metabolism of structurally related piperazine derivatives, such as N-benzylpiperazine (BZP), has been documented. These studies indicate that metabolic pathways for such compounds typically involve hydroxylation of the aromatic rings, followed by Phase II conjugation reactions with glucuronic acid or sulfate (B86663) to form more water-soluble compounds for excretion. It is plausible that this compound undergoes a similar metabolic fate, though dedicated studies are required for confirmation.

In Vivo and In Vitro Pharmacological Characterization

The pharmacological characterization of this compound is best understood by examining the activities of the wider class of phenylpiperazine derivatives, which are known to interact with key neurotransmitter systems.

Studies on Neurotransmitter Levels in Brain Regions (e.g., Prefrontal Cortex)

Direct studies measuring the effect of this compound on neurotransmitter levels in specific brain regions like the prefrontal cortex have not been detailed in the available research. However, the N-phenylpiperazine structure is a well-established pharmacophore known to interact with monoaminergic systems. isaacpub.org Derivatives in this class have been shown to modulate dopaminergic and serotonergic receptors, which would in turn influence the levels of these neurotransmitters in key brain areas. isaacpub.orgppm.edu.pl For instance, many phenylpiperazine compounds exhibit activity as antagonists or agonists at serotonin and dopamine receptors, suggesting a potential to alter neurotransmission in regions dense with these receptors, such as the prefrontal cortex. isaacpub.orgnih.gov

Behavioral Pharmacology in Animal Models

Specific behavioral pharmacology studies in animal models for this compound are not described in the current body of literature. Research on related phenylpiperazine and benzylpiperazine compounds has demonstrated a range of behavioral effects, from stimulant-like properties to alterations in models of anxiety and depression, reflecting their diverse interactions with monoamine transporters and receptors. The specific behavioral profile of this compound remains to be elucidated through dedicated in vivo research.

Receptor Binding Assays and Functional Studies

While a complete binding profile for this compound is not available, research on analogous compounds provides a strong indication of its likely molecular targets. The phenylpiperazine moiety is a key structural element for ligands of serotonin and dopamine receptors. isaacpub.orgnih.gov

Studies on various 4-phenylpiperazine derivatives have consistently shown significant affinity for several G-protein coupled receptors. isaacpub.org Notably, high affinity for serotonin 5-HT1A receptors and dopamine D2 and D3 receptors is a common characteristic. nih.gov For example, a study on coumarin-based phenylpiperazine derivatives demonstrated that these compounds bind with nanomolar affinity to 5-HT1A, D2, and D3 receptors. nih.gov The general trend observed was an affinity order of 5-HT1A > D2 > D3. nih.gov

Furthermore, the 1-phenylpiperazine structure has been identified as a pharmacophore for sigma (σ) receptors, with certain derivatives binding with high affinity (Ki values in the 1-10 nM range) and selectivity over dopamine and phencyclidine receptors. nih.gov The activity of phenylpiperazine derivatives is highly dependent on the substituents on both the phenyl and piperazine rings, which can modulate affinity and functional activity at these targets. ppm.edu.pl

Table of Receptor Binding Affinities for Representative Phenylpiperazine Derivatives

This table presents data for related phenylpiperazine compounds to illustrate the typical binding profile of this chemical class, as specific data for this compound is limited.

| Compound Class | Receptor Target | Binding Affinity (Ki or IC50) | Reference |

| 7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarins | 5-HT1A | Nanomolar range | nih.gov |

| 7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarins | Dopamine D2 | Nanomolar range | nih.gov |

| 7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarins | Dopamine D3 | Nanomolar range | nih.gov |

| Substituted 1-phenylpiperazines | Sigma (σ) Receptors | 1-10 nM (Ki) | nih.gov |

Structure Activity Relationship Sar and Computational Chemistry

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in correlating the structural features of 1-benzyl-4-phenylpiperazine derivatives with their biological activities. These studies build models to predict the activity of new compounds based on their molecular structure. d-nb.infonih.gov

QSAR models have revealed that the anti-proliferative activity of phenylpiperazine derivatives is significantly influenced by specific molecular descriptors. d-nb.inforesearchgate.net For instance, in a study on anti-proliferative activity against DU145 prostate cancer cells, the descriptors VR3_Dzp, VE3_Dzi, Kier3, RHSA, and RDF55v were found to be crucial. d-nb.inforesearchgate.net Another study on arylpiperazine derivatives targeting PC-3 prostate cancer cells identified MATS7c, MATS3e, maxwHBa, and WPSA-3 as key descriptors for anti-proliferative activity. nih.gov These descriptors are poorly correlated with each other, indicating their independent contributions to the biological activity. d-nb.inforesearchgate.net

A study on 1-benzyl-4-[w(substituted phthalimido)alkyl]piperidines as acetylcholinesterase (AChE) inhibitors demonstrated that the inhibitory activity is predominantly controlled by a topochemical index (τ), with van der Waals volume (Vω) also playing a role. nih.gov

Table 1: Key Molecular Descriptors in QSAR Models for Phenylpiperazine Derivatives

| Study Focus | Cell Line | Key Descriptors | Reference |

| Anti-proliferative activity | DU145 Prostate Cancer | VR3_Dzp, VE3_Dzi, Kier3, RHSA, RDF55v | d-nb.info, researchgate.net |

| Anti-proliferative activity | PC-3 Prostate Cancer | MATS7c, MATS3e, maxwHBa, WPSA-3 | nih.gov |

| Acetylcholinesterase Inhibition | - | Topochemical index (τ), Van der Waals volume (Vω) | nih.gov |

QSAR models have been successfully developed to predict the anti-proliferative activity of phenylpiperazine compounds. d-nb.inforesearchgate.net For example, a robust QSAR model was built to predict the anti-proliferative activity of phenylpiperazine derivatives against DU145 prostate cancer cell lines, with IC50 values of the studied compounds ranging from 0.77 to 46.24 μM. d-nb.inforesearchgate.net These models have shown good statistical significance with high correlation coefficients (R²) and predictive ability (Q²cv and R²ext). d-nb.inforesearchgate.net

Beyond cancer, QSAR models have been applied to understand the pharmacological responses of 4-phenylpiperazines in the context of the central nervous system, particularly concerning dopamine (B1211576) D2 receptors and monoamine oxidase A (MAO A) inhibition. gu.se These models, with high predictivity (Q² > 0.53), have improved the understanding of how structural properties relate to different pharmacological effects. gu.se

Correlation of Structural Descriptors with Biological Activity

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as a this compound derivative, interacts with its biological target at a molecular level.

Molecular docking studies have been employed to predict the binding modes and affinities of phenylpiperazine derivatives with various receptors, including the androgen receptor, sigma-1 receptor (S1R), and acetylcholinesterase (AChE). d-nb.infonih.govresearchgate.netnih.gov For instance, docking of 1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine and 4-(4-((4-phenylpiperazin-1-yl)methyl)phenethoxy)benzonitrile with the androgen receptor yielded binding affinities of -7.5 and -7.1 kcal/mol, respectively. researchgate.netnih.gov

In the context of sigma receptors, a screening of piperidine/piperazine-based compounds led to the discovery of a potent S1R agonist with a high affinity (Ki value of 3.2 nM). nih.gov Docking studies of this compound revealed a binding mode similar to known S1R ligands. nih.gov Similarly, molecular docking has been used to understand the interactions of pyrazoline derivatives containing a 4-benzylpiperazine moiety with acetylcholinesterase and butyrylcholinesterase. nih.gov

The stability of ligand-receptor complexes is determined by a combination of interactions. Molecular docking simulations have revealed that this compound derivatives form various types of interactions with their target receptors.

Hydrogen Bonding: This is a common interaction observed in many docked complexes. For example, compounds docked with the androgen receptor formed hydrogen bonds. d-nb.inforesearchgate.netnih.gov

Electrostatic Interactions: These interactions, including π-cation interactions, play a significant role. For instance, the ethylpiperazine moiety of a pyrazoline derivative was found to establish π–cation interactions with a tryptophan residue (Trp82) in the anionic site of butyrylcholinesterase. nih.gov

Hydrophobic Interactions: These are crucial for the binding of many ligands. The benzyl (B1604629) group of some piperazine (B1678402) analogues has been shown to engage in important hydrophobic interactions within the enzyme active site. nih.govbutantan.gov.br Molecular dynamics simulations have also highlighted the importance of hydrophobic interactions in stabilizing ligands within the sub-pockets of the S1R. nih.gov

Halogen Bonding: In some cases, halogen atoms on the phenyl ring can participate in halogen bonding with the receptor. d-nb.inforesearchgate.net

Table 2: Predicted Interactions from Molecular Docking Studies

| Compound/Derivative | Target Receptor | Types of Interactions Observed | Reference |

| Phenylpiperazine derivatives | Androgen Receptor | Hydrogen, Halogen, Hydrophobic | d-nb.info, researchgate.net |

| 1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine | Androgen Receptor | Hydrogen, Electrostatic, Hydrophobic | researchgate.net, nih.gov |

| 4-(4-((4-phenylpiperazin-1-yl)methyl)phenethoxy)benzonitrile | Androgen Receptor | Hydrogen, Hydrophobic | researchgate.net, nih.gov |

| Pyrazoline derivative with ethylpiperazine | Butyrylcholinesterase | π–cation | nih.gov |

| Benzoyl and cinnamoyl piperazine/piperidine amides | Tyrosinase | Hydrophobic | nih.gov, butantan.gov.br |

| Sigma-1 Receptor (S1R) Ligand | Sigma-1 Receptor | Polar, Hydrophobic | nih.gov |

Prediction of Ligand-Receptor Interactions and Binding Affinities

Influence of Substituent Modifications on Pharmacological Profiles

The pharmacological profile of this compound is highly sensitive to modifications of its substituents. gu.se

Systematic structural modifications have shown that even minor changes can lead to significant shifts in activity. For example, starting with a known dopamine D2 partial agonist, stepwise modifications led to compounds that were primarily D2 antagonists. gu.se Further changes, including the position of aromatic substituents, resulted in compounds with monoamine oxidase A (MAO A) inhibiting properties. gu.se

In the context of antimycobacterial activity, bulky lipophilic moieties on the piperazine ring, such as a benzyl or diphenylmethyl group, were found to improve activity against Mycobacterium tuberculosis. mdpi.com Conversely, introducing electron-withdrawing substituents on the phenyl ring of some naphthalene-based derivatives decreased their in vitro efficacy. mdpi.com

For pyrazoline derivatives targeting cholinesterases, compounds with alkyl-substituted piperazines (like methyl, ethyl, and benzyl) showed better butyrylcholinesterase inhibitory activity than those with phenyl-substituted piperazines. nih.gov Furthermore, bulkier alkyl groups on the piperazine ring significantly increased selectivity for butyrylcholinesterase. nih.gov

The introduction of a benzyl group can also increase lipophilicity, which may enhance CNS penetration. However, this can sometimes be accompanied by a decrease in solubility.

Impact of Aromatic Substitutions on Receptor Affinity and Selectivity

The substitution patterns on the aromatic rings of this compound and related arylpiperazine scaffolds are pivotal in determining their affinity and selectivity for various receptors.

Research on a series of 1,4-disubstituted aromatic piperazines has shown that modifications to the arylpiperazine portion significantly affect receptor binding profiles. For instance, in a study of compounds targeting dopamine D2 and serotonin (B10506) 5-HT3 receptors, different substituents on the phenylpiperazine moiety led to variations in antagonist potency. researchgate.net

The nature and position of substituents on the phenyl ring can modulate electronic and steric properties, which in turn dictate receptor interactions. For example, in a series of phenylpiperazine derivatives, the introduction of electron-withdrawing groups like -SO₂Me and -NO₂ was found to modulate receptor binding and metabolic stability. Fluorination of the benzyl group has been shown to improve penetration of the blood-brain barrier, a key consideration for centrally acting agents.

Quantitative structure-activity relationship (QSAR) studies on substituted phenylpiperazines have provided more granular insights. A study on compounds with affinity for 5-HT1A and α1-adrenergic receptors revealed that high field (F) values, an electronic parameter, increase affinity for 5-HT1A receptors while decreasing it for α1 sites. uab.cat This highlights how electronic effects can drive selectivity. The same study also noted that hydrophobicity at the meta-position of the phenyl ring primarily influences α1-adrenergic receptor affinity, suggesting this position is crucial for selectivity between these two receptor types. uab.cat

Furthermore, the topology of substituents is a key determinant of potency and selectivity. In a series of hydantoin-piperazine derivatives, the nature of substituents on the hydantoin (B18101) core and the type of linker were found to be responsible for potency and selectivity towards the 5-HT7 receptor. researchgate.net

The following table summarizes the impact of various aromatic substitutions on receptor affinity in related phenylpiperazine compounds:

| Compound/Derivative Class | Substitution | Impact on Receptor Affinity/Selectivity |

| Phenylpiperazine Derivatives | Electron-withdrawing groups (-SO₂Me, -NO₂) | Modulates receptor binding and metabolic stability. |

| 1-(2-Fluorobenzyl)piperazine | Fluorination of benzyl group | Improves blood-brain barrier penetration. |

| Substituted Phenylpiperazines | High field (F) values | Increases 5-HT1A affinity, decreases α1-adrenergic affinity. uab.cat |

| Substituted Phenylpiperazines | Hydrophobicity at meta-position | Influences α1-adrenergic receptor affinity. uab.cat |

| Hydantoin-piperazine Derivatives | Substituents on hydantoin core and linker type | Determines potency and selectivity for 5-HT7 receptor. researchgate.net |

Role of the Piperazine Ring and Attached Moieties in Activity

In the context of this compound, the piperazine core acts as a central linker connecting the benzyl and phenyl moieties. scbt.com This arrangement is common in many centrally acting agents. researchgate.net The piperazine ring itself is crucial for interaction with biological targets, often through hydrogen bonding or ionic interactions.

The moieties attached to the piperazine ring play distinct roles:

N-Benzyl Group: The benzyl group, an aromatic moiety attached to one of the piperazine nitrogens, contributes to the lipophilicity of the molecule. This can facilitate crossing of biological membranes, including the blood-brain barrier. Modifications to this group, such as the introduction of substituents on the phenyl ring, can significantly alter the pharmacological profile.

N-Phenyl Group: The phenyl group attached to the other piperazine nitrogen is also critical for receptor interaction. ontosight.ai The nature of substitution on this ring is a key determinant of receptor affinity and selectivity. uab.cat For example, an o-methoxyphenylpiperazine moiety is a significant structural fragment for affinity to α1-adrenoceptors. nih.gov

Structure-activity relationship studies on related compounds underscore the importance of these components. For instance, in a series of chalcone-piperazine derivatives, altering the amine part to include N-phenylpiperazine or N-benzylpiperazine resulted in good inhibitory profiles against certain enzymes. tandfonline.com Research on compounds with a piperazine-1,4-diyl moiety has shown its importance for α-adrenolytic activity. nih.gov

The following table outlines the roles of the piperazine ring and its attached moieties:

| Structural Component | Role |

| Piperazine Ring | Central scaffold, influences solubility and bioavailability, interacts with biological targets. nih.gov |

| N-Benzyl Group | Contributes to lipophilicity, facilitates membrane penetration. |

| N-Phenyl Group | Critical for receptor interaction, substitutions determine affinity and selectivity. uab.catontosight.ainih.gov |

Exploration of Stereochemical Considerations

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a compound. For molecules with chiral centers, different enantiomers or diastereomers can exhibit vastly different affinities for their biological targets.

In the case of this compound itself, the parent molecule is achiral. However, the introduction of substituents on either the piperazine ring or the benzyl and phenyl groups can create chiral centers, leading to stereoisomers. google.com

For instance, if a substituent is introduced at the 2- or 3-position of the piperazine ring, a chiral center is created. Research on related piperazine derivatives has highlighted the importance of stereochemistry. In a study of oxazolo[3,4-a]pyrazine derivatives, which contain a piperazine-like core, stereoisomers showed different potencies. For example, the (S)-tert-Butyl 4-Benzyl-2-phenylpiperazine-1-carboxylate was synthesized and characterized, indicating the relevance of stereochemical control in achieving desired biological activity. acs.org

The spatial arrangement of the pharmacophores—the essential features for biological activity—is critical. Even with similar pharmacophoric elements, substantial differences in their steric arrangement can lead to different receptor affinities. researchgate.net For example, the crystal structure of a piperazine-2,5-dione derivative revealed a boat conformation for the piperazine ring and a quasi-axial position for a phenyl ring, which influences its three-dimensional structure and potential interactions. evitachem.com

Computational studies, such as docking and molecular dynamics simulations, can help elucidate the binding modes of different stereoisomers with their target proteins, providing a rationale for observed differences in activity. evitachem.com The understanding of stereochemical requirements is a prerequisite for designing potent and selective ligands.

While direct stereochemical studies on this compound are not extensively detailed in the provided context, the principles derived from analogous structures underscore the potential importance of stereochemistry should chiral centers be introduced.

Toxicological Research and Safety Pharmacology of 1 Benzyl 4 Phenylpiperazine and Analogs

Preclinical Toxicity Studies

Preclinical studies are fundamental in characterizing the potential adverse effects of chemical compounds before any human exposure. These investigations often use in vivo and in vitro models to determine acute toxicity and potential impacts on development, reproduction, and behavior.

The nematode Caenorhabditis elegans (C. elegans) has been utilized as an in vivo model to assess the acute toxicity of piperazine (B1678402) derivatives. In a study evaluating the toxic effects of BZP and its analogs, the median lethal concentration (LC50) was determined. For BZP, the LC50 was found to be 52.21 mM. chemsrc.commolbase.com In comparison, its analogs 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) showed higher toxicity with LC50 values of 5.72 mM and 1.22 mM, respectively. chemsrc.commolbase.com These findings indicate that while BZP exhibits toxicity, other substitutions on the piperazine ring can significantly alter the acute toxic potential.

Interactive Data Table: Acute Toxicity of BZP and Analogs in C. elegans

| Compound | LC50 (mM) |

|---|---|

| 1-Benzylpiperazine (B3395278) (BZP) | 52.21 |

| 1-(4-Methoxyphenyl)piperazine (MeOPP) | 5.72 |

Studies using C. elegans have also shed light on the developmental and reproductive toxicity of BZP and its analogs. Exposure to all tested concentrations of BZP, MeOPP, and MDBP resulted in a significant decrease in the body surface area of the worms, which is an indicator of developmental alterations. molbase.com Furthermore, a reduction in the brood size of the worms was observed, pointing to reproductive toxicity. molbase.com

Behavioral alterations have also been documented. Worms exposed to these piperazine designer drugs exhibited a decrease in locomotor activity and mechanical sensitivity. molbase.com In murine models, BZP has been shown to increase locomotor activity in a dose-dependent manner, suggesting stimulant-like effects. justdial.comchemblink.com In contrast, other analogs like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-methoxybenzyl)piperazine (B1595413) (m-MeO-BZP) led to a decrease in locomotor activity. justdial.comchemblink.com

Acute Toxicity in Animal Models (e.g., Caenorhabditis elegans)

Organ-Specific Toxicity Investigations

Investigations into organ-specific toxicity are crucial for understanding the target organs of a compound's adverse effects. For piperazine derivatives, research has primarily focused on neurotoxicity, hepatotoxicity, and renal toxicity.

The behavioral changes observed in animal models suggest a potential for neurotoxicity. In C. elegans, the decreased locomotor activity and mechanical sensitivity pointed towards a possible dysfunction of the nervous system. molbase.com This was further substantiated by neuronal damage confirmed through a decrease in the fluorescence of BY200 strains, indicating a loss of dopaminergic transporters. molbase.com These findings suggest that piperazine derivatives can lead to neuronal damage. molbase.com Animal studies have demonstrated that BZP stimulates the release and inhibits the reuptake of key neurotransmitters such as dopamine (B1211576), serotonin (B10506), and noradrenaline.

The liver is a primary site for the metabolism of foreign compounds, making it susceptible to toxicity. In vitro studies have been conducted to evaluate the hepatotoxicity of BZP and its analogs. One study aimed to clarify the cytotoxic effects of mixtures of BZP and TFMPP in human-derived HepaRG cells and primary rat hepatocytes. The results showed that primary rat hepatocytes were more sensitive to the toxicity of BZP (EC50 2.20 mM) compared to HepaRG cells (EC50 6.60 mM). For TFMPP, the EC50 was 0.14 mM in primary rat hepatocytes and 0.45 mM in HepaRG cells. The study concluded that TFMPP acts additively with BZP to produce significant hepatotoxicity. The mechanisms underlying these effects were found to involve oxidative stress and energetic imbalance. Other research has also suggested that piperazines can be toxic to liver cells.

Interactive Data Table: In Vitro Hepatotoxicity of BZP and TFMPP

| Compound | Cell Type | EC50 (mM) |

|---|---|---|

| 1-Benzylpiperazine (BZP) | Primary Rat Hepatocytes | 2.20 |

| 1-Benzylpiperazine (BZP) | HepaRG Cells | 6.60 |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Primary Rat Hepatocytes | 0.14 |

There are reports from human case studies that associate the use of BZP with renal toxicity. Severe cases of BZP overdose have reportedly resulted in kidney failure. One case report detailed an individual who developed renal failure after ingesting BZP. Another report also mentions renal toxicity as a potential severe adverse effect of BZP use.

Hepatotoxicity Assessment

Pharmacokinetic and Toxicokinetic Parameters

Toxicokinetics is the study of how a chemical substance is handled by the body, encompassing absorption, distribution, metabolism, and excretion (ADME), which collectively determine the concentration of a substance at its site of action. up.pteuropa.eu The pharmacokinetic properties of piperazine derivatives, including 1-benzylpiperazine (BZP), are crucial for understanding their toxicological profiles. These compounds are generally absorbed rapidly through the gastrointestinal tract, metabolized primarily by the liver, and then excreted in the urine. encyclopedia.pubresearchgate.net Phenylpiperazines are typically more extensively metabolized than benzylpiperazines. researchgate.net

Following oral administration, 1-benzylpiperazine (BZP) is rapidly absorbed from the gastrointestinal tract. researchgate.net In human studies, a mean peak plasma concentration (Cmax) of 262 ng/mL was observed at a median time to peak concentration (Tmax) of 75 minutes after a single oral dose. researchgate.net The calculated absorption half-life for BZP is approximately 6.2 minutes. researchgate.net

Once absorbed, piperazine derivatives are distributed to various organs, including the kidney, liver, and brain. encyclopedia.pub Studies on other N-phenylpiperazine derivatives in rats have shown significant penetration into the lungs and brain, with the half-life in the brain being considerably longer than in other tissues. researchgate.net The lipophilicity conferred by the phenyl and benzyl (B1604629) groups can influence the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. ontosight.ainih.gov

Table 1: Pharmacokinetic Parameters of 1-Benzylpiperazine (BZP) in Humans

| Parameter | Value |

| Peak Plasma Concentration (Cmax) | 262 ng/mL |

| Time to Peak Concentration (Tmax) | 75 minutes |

| Absorption Half-life | 6.2 minutes |

| Elimination Half-life (t1/2) | 5.5 hours |

| Clearance (Cl/F) | 99 L/h |

| Data sourced from a study involving healthy human participants after a single oral dose. researchgate.net |

The elimination half-life (t1/2) for 1-benzylpiperazine (BZP) in humans has been calculated to be 5.5 hours. researchgate.netresearchgate.netwikipedia.org The clearance rate, reported as clearance/bioavailability (Cl/F), was found to be 99 L/h. researchgate.net Following metabolism, the resulting metabolites are excreted, primarily in the urine. encyclopedia.pub The main metabolites of BZP include 4-hydroxy-BZP and 3-hydroxy-BZP. researchgate.neteuropa.eu These hydroxy-metabolites may also be excreted as glucuronic and/or sulfuric acid conjugates. europa.eu Due to its pharmacokinetic profile, BZP may be detectable in plasma for up to 30 hours after oral administration. researchgate.net

The metabolism of 1-benzylpiperazine (BZP) significantly influences its toxicokinetics and is primarily carried out by the cytochrome P450 (CYP450) enzyme system in the liver. up.ptdrugsandalcohol.ie In vitro studies using human liver microsomes have identified CYP2D6, CYP1A2, and CYP3A4 as the main isoenzymes responsible for BZP's metabolism. researchgate.net The process involves pathways such as ring hydroxylation of the aromatic ring and N-dealkylation.

This metabolic process can convert the parent compound into metabolites that may have different activity or toxicity profiles. up.pt For BZP, the major metabolites are 4-hydroxy-BZP and 3-hydroxy-BZP. researchgate.net The peak plasma concentration for 4-hydroxy-BZP was observed at 60 minutes, while for 3-hydroxy-BZP it was at 75 minutes. researchgate.net

The reliance on the CYP450 system, particularly CYP2D6, introduces the potential for inter-individual variability in metabolism due to genetic polymorphisms. drugsandalcohol.ie Individuals who are "poor metabolizers" for the CYP2D6 isoenzyme may experience different toxicokinetic profiles, potentially leading to an increased risk of toxic effects. drugsandalcohol.ie Furthermore, the involvement of these enzymes creates a potential for drug-drug interactions when BZP is co-administered with other substances that are substrates, inhibitors, or inducers of the same enzymes. drugsandalcohol.ieresearchgate.net

Elimination Half-life and Excretion Pathways

Cross-Reactivity and Interactions with Other Psychoactive Substances

The toxicological profile of 1-benzylpiperazine (BZP) is also influenced by its interactions with analytical tests and other co-ingested psychoactive substances. Many products containing BZP have also been found to contain other piperazine derivatives, most commonly 1-(3-trifluoromethylphenyl)piperazine (TFMPP). encyclopedia.pubdrugsandalcohol.ie

Immunoassays are frequently used as a primary screening method for drugs of abuse. oup.com 1-benzylpiperazine (BZP) has demonstrated cross-reactivity with some commercially available immunoassays for methamphetamine. europa.eu For instance, BZP can produce a positive result on the Syva 'RapidTest d.a.u.' for methamphetamine at a concentration of 10 μg/ml. europa.eu However, it does not react with the Syva 'RapidTest d.a.u.' for amphetamine or the Acon test for methamphetamine, even at much higher concentrations. europa.eu The EMIT® II Plus Ecstasy Assay has also shown cross-reactivity to BZP, but only at very high concentrations. This cross-reactivity can complicate the interpretation of urine drug screens, potentially leading to false-positive results for methamphetamine. nih.gov

Table 2: Immunoassay Cross-Reactivity for 1-Benzylpiperazine (BZP)

| Immunoassay Test | Target Drug | BZP Cross-Reactivity |

| Syva 'RapidTest d.a.u.' | Methamphetamine | Yes (at 10 μg/ml) |

| Syva 'RapidTest d.a.u.' | Amphetamine | No (up to 100 μg/ml) |

| Acon Test | Methamphetamine | No (up to 100 μg/ml) |

| EMIT® II Plus Ecstasy Assay | MDMA | Yes (at high concentrations) |

| Data compiled from multiple sources. europa.eu |

1-benzylpiperazine (BZP) is frequently consumed in combination with other psychoactive substances, particularly other piperazine derivatives like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) or 1-(3-chlorophenyl)piperazine (B195711) (mCPP). encyclopedia.pubdrugsandalcohol.ieresearchgate.net These combinations can lead to significant metabolic interactions.

Studies have shown that BZP and TFMPP are metabolized by the same CYP isoenzymes (CYP2D6, CYP3A4, and CYP1A2). researchgate.net When co-administered, these compounds reciprocally and significantly inhibit each other's metabolism. researchgate.net In vitro experiments revealed that TFMPP inhibited BZP metabolism by approximately 60%, while BZP inhibited TFMPP metabolism by about 91%. researchgate.net Such interactions can lead to unexpectedly high plasma concentrations of both drugs, potentially altering their combined psychoactive effects and toxicological risk. The combination of BZP and TFMPP can produce effects that are stronger than either drug alone. cahma.org.au

Interactions are not limited to other piperazines. The use of BZP with other stimulants like MDMA or amphetamine has also been reported. europa.eu Given BZP's mechanism of action and metabolic pathways, co-ingestion with other drugs that affect the dopamine and serotonin systems or are metabolized by CYP450 enzymes could lead to complex and unpredictable pharmacological and toxicological outcomes. drugsandalcohol.ieeuropa.eu

Analytical Methodologies for 1 Benzyl 4 Phenylpiperazine Research

Chromatographic Techniques for Identification and Quantification

Chromatography is a fundamental technique for separating components of a mixture, allowing for their individual identification and quantification. semanticscholar.org For the analysis of 1-Benzyl-4-phenylpiperazine, several chromatographic methods are utilized, often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely available technique for the analysis of volatile and thermally stable compounds like piperazine (B1678402) derivatives. rsc.org It combines the superior separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. unodc.org In the analysis of piperazine compounds, GC-MS can provide characteristic mass spectra even for underivatized substances in their salt forms. ikm.org.my

For instance, in the analysis of N-benzylpiperazine (BZP), a structurally related compound, the mass spectrum exhibits a characteristic base ion at m/z 91, corresponding to the tropylium (B1234903) ion formed from the benzyl (B1604629) group, along with other significant ions at m/z 134 and 176. ikm.org.my While specific retention time and mass fragmentation patterns for this compound are not detailed in the provided results, the general methodology is applicable. The technique is sufficient for the separation and identification of many piperazine derivatives under appropriate experimental conditions. ikm.org.my GC-MS methods have been developed for the simultaneous detection of multiple piperazine derivatives in street samples, demonstrating the robustness of the technique. rsc.org

Table 1: GC-MS Parameters for Analysis of Related Piperazine Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | Agilent HP-5 (5% Phenyl Methyl Siloxane), 30 m x 250 µm i.d., 0.25 µm film thickness | ikm.org.my |

| Injector Temp. | 250°C | ikm.org.my |

| Interface Temp. | 280°C | ikm.org.my |

| Oven Program | 150°C (1 min), then 10°C/min to 220°C, then 90°C/min to 290°C (held 2.30 min) | ikm.org.my |

| Carrier Gas | Helium, 1.2 mL/min | ikm.org.my |

| Ionization | Electron Ionization (EI), 70 eV | nih.gov |

| Scan Range | m/z 29–600 | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another key analytical tool, particularly for compounds that are not sufficiently volatile or are thermally labile for GC-MS analysis. Several LC-MS methods have been developed for the rapid screening and quantification of piperazine derivatives in various matrices. researchgate.netresearchgate.net This technique is noted for its high selectivity and sensitivity. nih.gov

LC-MS methods, often employing a reversed-phase column, can separate various piperazine derivatives within a short run time. mdpi.comnih.gov For example, a method using a C18 column with a water/methanol mobile phase containing formic acid successfully separated several piperazine compounds. mdpi.com The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.gov High-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF), provides accurate mass measurements, which aids in the unequivocal identification of analytes and the characterization of unknown metabolites. nih.govnih.gov

Table 2: LC-MS Parameters for Analysis of Related Piperazine Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | Synergi 4 µm, Hydro-RP, C18, 150 x 2.00 mm | mdpi.com |

| Mobile Phase | A: Water with 0.1% formic acid; B: Methanol with 0.1% formic acid (gradient) | mdpi.com |

| Flow Rate | 0.5 mL/min | mdpi.com |

| Detection | Mass Spectrometry (e.g., QTOF, Triple Quadrupole) | nih.govnih.govmdpi.com |

| Ionization | Electrospray Ionization (ESI), Positive Mode | researchgate.netmdpi.com |

High Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used and accessible method for the quantitative analysis of piperazine derivatives. researchgate.net The phenyl group in this compound provides a chromophore that allows for UV detection. While the piperazine ring itself does not absorb significantly in the UV range, the aromatic substituents are responsible for the compound's UV activity. researchgate.net

HPLC-UV methods have been developed for the analysis of various phenylpiperazine and benzylpiperazine derivatives. researchgate.netubi.pt These methods often utilize reversed-phase chromatography. nih.gov For instance, the analysis of related compounds has been performed using C18 columns with mobile phases consisting of acetonitrile (B52724) and water or a phosphate (B84403) buffer. nih.govnih.gov The detection wavelength is typically set in the range of 200 to 300 nm to capture the absorbance maxima of the aromatic rings. nih.gov Derivatization with a UV-active agent can be employed to enhance the detection of piperazine itself at trace levels. researchgate.net

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the screening and preliminary identification of piperazine derivatives. ikm.org.my It is often used in forensic laboratories for initial sample analysis. ikm.org.my The separation is based on the differential partitioning of the analyte between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase.

Studies on related piperazine compounds have utilized TLC for their detection. ikm.org.my The lipophilicity of α-(4-phenylpiperazine) derivatives has been evaluated using reversed-phase TLC (RP-TLC) with acetonitrile-water mobile phases, demonstrating the utility of this technique in characterizing the physicochemical properties of these compounds. nih.gov After separation, the spots can be visualized under UV light or by using a suitable chemical reagent.

Spectroscopic Methods for Structural Elucidation

While chromatographic methods are excellent for separation and detection, spectroscopic techniques are indispensable for the definitive structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a wealth of information about the chemical environment of the atoms in a molecule. researchgate.netrsc.org

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For a compound like this compound, distinct signals would be expected for the protons on the benzyl group, the phenyl group, and the piperazine ring. acgpubs.orgmdpi.com

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The chemical shifts of the carbons in the aromatic rings and the piperazine moiety can be used to confirm the structure. acgpubs.orgmdpi.com Advanced NMR techniques such as COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, providing unambiguous structural assignment. researchgate.netrsc.org

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Structurally Similar Scaffolds

| Nucleus | 1-Benzylpiperazine (B3395278) Scaffold ¹H NMR | 1-Phenylpiperazine (B188723) Scaffold ¹H NMR | 1-Benzylpiperazine Scaffold ¹³C NMR | 1-Phenylpiperazine Scaffold ¹³C NMR | Reference |

|---|---|---|---|---|---|

| Benzyl CH₂ | 3.52 (s, 2H) | - | 62.0 | - | acgpubs.org |

| Piperazine CH₂ (adjacent to N-benzyl) | 2.30-2.70 (m) | - | 51.5 | - | acgpubs.org |

| Piperazine CH₂ (adjacent to N-phenyl) | - | 3.14-3.26 (m, 4H) | - | 48.9 | acgpubs.org |

| Aromatic CH (Benzyl) | 7.72-7.40 (m, 5H) | - | 127.2, 127.8, 128.1 | - | acgpubs.org |

| Aromatic CH (Phenyl) | - | 6.80-7.34 (m, 5H) | - | 115.9, 119.6, 129.0 | acgpubs.org |

Note: The table presents data from different, but structurally related, molecules to illustrate the expected chemical shift regions. Actual values for this compound may vary.

Mass Spectrometry (MS) Fragmentation Patterns

Mass spectrometry is a fundamental technique for the structural elucidation of piperazine derivatives. In electron impact (EI) mass spectrometry, the fragmentation of these compounds typically involves characteristic cleavages of the piperazine ring and the bonds connecting the substituent groups. For aromatic piperazines, the molecular ion peaks are often strong due to the stability of the aromatic structure. libretexts.org

While specific fragmentation data for this compound is not extensively detailed in the provided literature, patterns can be inferred from related structures like benzylpiperazine (BZP) and other phenylpiperazines. researchgate.netnih.gov A common fragmentation pathway for aromatic compounds containing a benzyl group is the cleavage of the bond between the benzyl group and the rest of the molecule, leading to the formation of a stable benzyl cation (tropylium ion) at m/z 91. fiveable.me Another typical fragmentation involves the piperazine ring itself. Cleavage within the piperazine ring can result in the loss of a C₂H₄N fragment. nih.gov For secondary amines, alpha-cleavage, which is the breaking of a C-C bond adjacent to the C-N bond, is a dominant fragmentation pathway. libretexts.org

In the analysis of similar compounds like 1-(4-bromophenyl)piperazine (B1272185) (pBPP), a base peak was observed corresponding to cleavage within the piperazine ring. nih.gov Ions containing the substituted phenyl ring are also characteristic. nih.gov Therefore, for this compound, one would anticipate key fragments corresponding to the benzyl group (m/z 91), the phenylpiperazine moiety, and fragments arising from the cleavage of the piperazine ring.

Molecularly Imprinted Polymers (MIPs) in Analytical Research

Molecularly Imprinted Polymers (MIPs) are synthetic receptors designed to selectively bind a target analyte. newcastle.edu.au These materials are created by polymerizing functional monomers and cross-linkers in the presence of a template molecule (in this case, this compound or BZP). researchgate.netmdpi.com After polymerization, the template is removed, leaving behind complementary binding sites within the polymer matrix. researchgate.net This technique is valued for producing robust, inexpensive, and stable materials that can be tailor-made for specific target molecules. newcastle.edu.au Research has focused on developing BZP-selective MIPs for use in solid-phase extraction and enrichment of the analyte for subsequent analysis. mdpi.comnih.gov

Self-Assembly vs. Semi-Covalent Approaches for MIP Development

Two primary strategies have been employed to create MIPs for benzylpiperazine: the non-covalent (self-assembly) and the semi-covalent approach. newcastle.edu.au

Self-Assembly (Non-Covalent) Approach: In this method, the template molecule, functional monomers, and cross-linker are mixed and allowed to form a complex through non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) before polymerization. nih.gov For BZP MIPs, studies identified methacrylic acid (MAA) as a favorable functional monomer, with ethylene (B1197577) glycol dimethacrylate (EGDMA) and trimethylolpropane (B17298) trimethacrylate (TRIM) as suitable cross-linkers, and chloroform (B151607) as the optimal solvent. nih.govnih.gov The highest performing self-assembly MIPs were achieved with template-to-monomer ratios of 1:1 and 1:2, yielding imprinting factors (a measure of selectivity) between 3 and 7. nih.govnih.gov Out of 30 different formulations tested, only those using MAA in chloroform showed significant imprinting effects. newcastle.edu.au

Semi-Covalent Approach: This strategy involves forming a covalent bond between the template and a monomer prior to polymerization. After the polymer is formed, the covalent bond is cleaved to release the template, exposing the recognition sites. For BZP, this required the novel synthesis of a template-monomer adduct, benzylpiperazine (4-vinylphenyl) carbamate (B1207046). newcastle.edu.aunih.gov This adduct was then polymerized with EGDMA or TRIM as the cross-linker. nih.gov The semi-covalent MIPs demonstrated a significantly higher imprinting effect compared to their non-covalent counterparts. newcastle.edu.au For instance, the best-performing non-covalent polymer had an imprinting factor of 7.7, whereas a semi-covalent polymer achieved an imprinting factor of 28. newcastle.edu.au

A comparative analysis showed that the semi-covalent polymers exhibit a stronger affinity for BZP and more homogeneous binding sites. newcastle.edu.au They also demonstrated faster uptake of the target molecule, with binding equilibrium established in two hours or less for both types of MIPs. newcastle.edu.au

| Feature | Self-Assembly (Non-Covalent) MIPs | Semi-Covalent MIPs |

| Template Interaction | Non-covalent bonds (e.g., hydrogen bonds) between template and functional monomer. nih.gov | Reversible covalent bond between template and monomer. nih.gov |

| Optimal Monomer | Methacrylic acid (MAA). nih.gov | Benzylpiperazine (4-vinylphenyl) carbamate (template-monomer adduct). nih.gov |

| Imprinting Factor (IF) | Moderate (3 to 7.7). newcastle.edu.aunih.gov | High (up to 28). newcastle.edu.au |

| Binding Affinity | Moderate. newcastle.edu.au | Stronger affinity, lower dissociation constant (Kd) values. nih.govnih.gov |

| Binding Sites | More heterogeneous. newcastle.edu.au | More homogeneous. newcastle.edu.au |

| Synthesis Complexity | Simpler, direct mixing of components. nih.gov | More complex, requires synthesis of a template-monomer adduct. newcastle.edu.au |

Affinity, Selectivity, and Cross-Reactivity of MIPs

The performance of MIPs is defined by their affinity for the target molecule, their selectivity against structurally similar compounds, and their cross-reactivity with other substances.

Affinity: Quantitative analysis revealed that semi-covalent MIPs have a stronger affinity for BZP than self-assembly MIPs. nih.govnih.gov This is evidenced by their significantly lower dissociation constant (Kd) values and higher imprinting factors (IFs). nih.govresearchgate.net Among the different formulations, the TRIM-based semi-covalent MIP was found to outperform its EGDMA-based counterpart. nih.govnih.gov Conversely, for the self-assembly approach, EGDMA-based MIPs showed a greater imprinting effect than those based on TRIM. nih.govnih.gov